Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate

Übersicht

Beschreibung

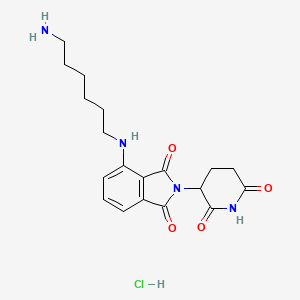

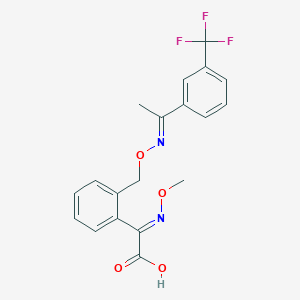

Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate, also known as glycidyl methacrylate, is a versatile chemical compound with the molecular formula C13H20O5. It is widely used in various industrial applications due to its unique chemical properties. This compound is a colorless liquid with a sweet odor and is known for its ability to undergo polymerization, making it valuable in the production of polymers and copolymers .

Wirkmechanismus

Target of Action

Poly(ethylene-co-glycidyl methacrylate) (PEGMA) primarily targets the terminal carboxyl and hydroxyl groups of other polymers, such as polylactic acid (PLA) . The glycidyl methacrylate groups in PEGMA are reactive and can form covalent bonds with these functional groups .

Mode of Action

The interaction between PEGMA and its targets involves a reaction between the epoxy group on the PEGMA and the terminal carboxyl or hydroxyl group of the target polymer . This reaction forms a new graft copolymer . The glycidyl methacrylate groups in PEGMA can also undergo nucleophilic ring-opening reactions, allowing for the installation of a variety of functionalities onto the reactive scaffold .

Biochemical Pathways

The primary biochemical pathway affected by PEGMA involves the formation of new linear homo/co-polymers through the treatment of PEGMA with nucleophilic agents . The materials obtained have different physicochemical properties depending on the nucleophiles utilized . This approach is also very convenient for the synthesis of amphiphilic block copolymers .

Pharmacokinetics

For instance, the shear moduli and complex viscosities for a blend with 30 wt% PEGMA were found to be much higher than those of neat PEGMA . This suggests that the presence of PEGMA can enhance the stability and bioavailability of the resulting copolymers.

Result of Action

The result of PEGMA’s action is the formation of new graft copolymers with enhanced properties . For example, the addition of PEGMA to PLA blends significantly enhances the blends’ properties, which is attributed to the reaction between the epoxy group on the PEGMA and the terminal carboxyl or hydroxyl group of the PLA .

Action Environment

The action of PEGMA can be influenced by environmental factors such as temperature. For instance, the functionalization reaction can be carried out at room temperature for 24 hours with near quantitative efficiencies . Additionally, the presence of specific interactions and/or grafting reactions between carboxyl/hydroxyl groups of TLCP and glycidyl methacrylate groups of PEGMA can be suggested by the shift of the carbonyl stretching bands of TLCP/PEGMA blends to higher wavenumbers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate can be synthesized through the esterification of methacrylic acid with glycidol or epichlorohydrin. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, methacrylic acid and glycidol or epichlorohydrin, are mixed in reactors equipped with temperature and pressure control systems. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .

Analyse Chemischer Reaktionen

Types of Reactions

Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Polymerization: It readily polymerizes to form homopolymers and copolymers.

Addition Reactions: The compound can participate in addition reactions with nucleophiles such as amines and alcohols.

Epoxide Ring-Opening: The oxirane ring in the compound can be opened by nucleophiles, leading to the formation of diols.

Common Reagents and Conditions

Polymerization: Initiated by free radicals or UV light.

Addition Reactions: Typically carried out in the presence of a base such as sodium hydroxide.

Epoxide Ring-Opening: Catalyzed by acids or bases, depending on the desired product.

Major Products Formed

Homopolymers and Copolymers: Used in coatings, adhesives, and sealants.

Wissenschaftliche Forschungsanwendungen

Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.

Biology: Utilized in the modification of biomolecules and the preparation of biocompatible materials.

Medicine: Employed in the development of drug delivery systems and medical adhesives.

Industry: Used in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Glycidyl Methacrylate: Similar in structure and reactivity, used in similar applications.

Methyl Methacrylate: Lacks the oxirane ring, used primarily in the production of polymethyl methacrylate (PMMA).

Butyl Acrylate: Used in the production of polymers and copolymers, but with different properties due to the absence of the oxirane ring.

Uniqueness

Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate is unique due to the presence of both the oxirane ring and the methacrylate group, which confer high reactivity and versatility. This combination allows the compound to participate in a wide range of chemical reactions and makes it valuable in various industrial and research applications .

Eigenschaften

IUPAC Name |

ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3.C2H4/c1-5(2)7(8)10-4-6-3-9-6;1-2/h6H,1,3-4H2,2H3;1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONHAJWVOAJZGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

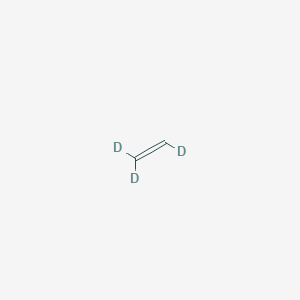

CC(=C)C(=O)OCC1CO1.C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26061-90-5, 119433-93-1 | |

| Details | Compound: 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester, polymer with ethene, graft | |

| Record name | Ethylene-glycidyl methacrylate copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26061-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester, polymer with ethene, graft | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester, polymer with ethene, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119433-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26061-90-5 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester, polymer with ethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, oxiranylmethyl ester, polymer with ethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: EGMA primarily interacts with other polymers through its glycidyl methacrylate groups. These groups can participate in various reactions, leading to different types of interactions:

- Chemical Reactions: The epoxy ring of the glycidyl methacrylate group can open and react with functional groups (like carboxyl, hydroxyl, or amine groups) present on other polymers. This forms covalent bonds between EGMA and the other polymer, leading to a grafted copolymer and enhanced compatibility. [, , , , , , , , , ]

ANone: The interactions between EGMA and other polymers significantly impact the blend's morphology and properties:

- Improved Compatibility: By reducing interfacial tension and creating stronger interactions, EGMA enhances the compatibility between immiscible polymers, leading to finer dispersions of the phases. [, , , , , ]

- Enhanced Mechanical Properties: The compatibilization effect of EGMA results in improved mechanical properties, particularly impact strength and toughness, due to better stress transfer between the polymer phases. [, , , , , , ]

- Modified Crystallization Behavior: EGMA can influence the crystallization kinetics of the blend components, acting as a nucleating agent or hindering crystal growth depending on its concentration and the specific blend system. [, , , , , ]

ANone: EGMA doesn't have a single molecular formula or weight as it is a copolymer with varying ratios of ethylene and glycidyl methacrylate monomers. The properties of EGMA are dependent on the specific monomer ratio, which dictates its molecular weight and the density of the reactive epoxy groups.

ANone: Spectroscopic techniques like Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) are crucial in characterizing EGMA.

- FTIR: FTIR helps identify the characteristic functional groups present in EGMA. For example, the carbonyl stretching bands of EGMA shift when it reacts with other polymers, confirming the formation of covalent bonds. [, ]

- NMR: Different types of NMR, like 1H NMR, 13C NMR, and 29Si NMR, can be used to determine the monomer composition of EGMA, analyze the grafting efficiency with other polymers, and characterize the structure of EGMA-based nanocomposites. [, , ]

A: EGMA acts as a compatibilizer in polymer blends, particularly those containing immiscible components like poly(lactic acid) (PLA) and poly(butylene terephthalate) (PBT) with polyolefins. [, , , , , ] It improves the interfacial adhesion between these polymers, leading to finer and more homogenous morphologies.

ANone: EGMA is particularly useful in applications requiring tough and impact-resistant materials. Some examples include:

- Packaging: EGMA enhances the toughness and impact strength of biodegradable polymers like PLA, making them suitable for packaging applications. [, ]

- Automotive Parts: EGMA-modified blends, especially those with Nylon, exhibit excellent energy absorption properties, making them suitable for car parts that require impact resistance. [, ]

- Sporting Goods: The high toughness and impact resistance of EGMA-modified blends make them suitable for applications like snowboards and tennis rackets. []

A: While EGMA itself is not known for specific catalytic properties, the epoxy ring in its glycidyl methacrylate group can act as a reactive site for further functionalization. This opens possibilities for attaching catalytic species to EGMA, making it a potential support material in catalytic applications. []

ANone: While the provided research papers don't explicitly discuss detailed computational modeling of EGMA, such techniques could be employed to further investigate the interaction mechanisms between EGMA and other polymers, predict blend morphologies, and optimize material properties.

ANone: The provided research papers primarily focus on EGMA as a polymer compatibilizer for material science applications. Therefore, questions related to drug development aspects like SAR, PK/PD, toxicity, and drug delivery are not directly addressed in this context.

ANone: Several alternatives to EGMA exist, each with its own advantages and disadvantages:

- Other Glycidyl Methacrylate Copolymers: Similar to EGMA, other copolymers containing glycidyl methacrylate units, such as poly(ethylene-co-methyl acrylate-co-glycidyl methacrylate), can be used as compatibilizers. [, ]

- Maleic Anhydride Grafted Polymers: Polymers grafted with maleic anhydride, like poly(propylene-grafted maleic anhydride), are commonly used compatibilizers, particularly in blends containing polyolefins. [, ]

- Reactive Block Copolymers: Block copolymers containing blocks with reactive functionality can effectively compatibilize blends by reacting with specific components. []

ANone: Key tools and resources for EGMA research include:

- Polymer Synthesis and Processing Equipment: Twin-screw extruders, injection molding machines, and other polymer processing equipment are essential for preparing EGMA-based blends and composites. [, , , , ]

- Material Characterization Techniques: Techniques like FTIR, NMR, DSC, SEM, and mechanical testing are crucial for analyzing the structure, morphology, thermal properties, and mechanical performance of EGMA-modified materials. [, , , , , , , , , , , , , , , , , , ]

ANone: While the provided papers don't offer a detailed historical overview, they highlight the evolution of EGMA as a versatile compatibilizer. The research demonstrates its increasing use in various polymer blends, particularly those involving biodegradable polymers and those requiring enhanced toughness and impact resistance.

ANone: The reactive epoxy group of EGMA offers opportunities for cross-disciplinary applications:

- Surface Modification: EGMA can modify the surface properties of materials due to its reactive epoxy group, which can be utilized in coatings, adhesives, and sensors. [, , ]

- Nanomaterials: EGMA can be used to functionalize nanoparticles or incorporated into nanocomposites, potentially leading to improved mechanical, thermal, and barrier properties in various applications. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,7-Dibromobicyclo[4.1.0]heptane](/img/structure/B3333906.png)

![4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B3333924.png)

![Ethanol, 2-[(1-methylheptyl)amino]-](/img/structure/B3333964.png)

![Cobalt(2+);2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene](/img/structure/B3333965.png)